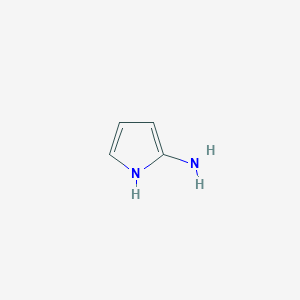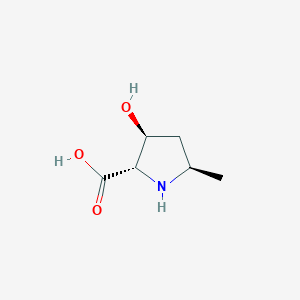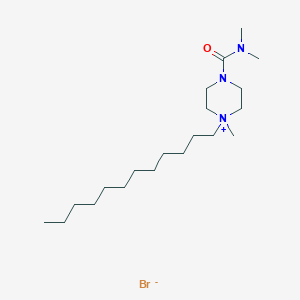
1-ethyl-2-methyl-1H-Pyrrol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-2-methyl-1H-Pyrrol-3-ol is a chemical compound that belongs to the pyrrole family. It is a colorless liquid with a slightly sweet odor. This chemical compound has gained significant attention in the scientific community due to its potential use in various applications, including biochemistry, pharmacology, and organic synthesis.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-methyl-1H-Pyrrol-3-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-ethyl-2-methyl-1H-Pyrrol-3-ol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, it has been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-ethyl-2-methyl-1H-Pyrrol-3-ol in laboratory experiments is its availability. It is relatively easy to synthesize and can be produced in large quantities. Another advantage is its versatility. It can be used in a wide range of experiments, including organic synthesis, biochemistry, and pharmacology. However, one of the limitations of using 1-ethyl-2-methyl-1H-Pyrrol-3-ol in laboratory experiments is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-2-methyl-1H-Pyrrol-3-ol. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethyl-2-methyl-1H-Pyrrol-3-ol and its biochemical and physiological effects.
Synthesemethoden
1-ethyl-2-methyl-1H-Pyrrol-3-ol can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-acetylpyrrole with ethylmagnesium bromide, which produces 1-ethyl-2-methyl-1H-Pyrrole-3,5-dione. The second step involves the reduction of the 1-ethyl-2-methyl-1H-Pyrrole-3,5-dione using sodium borohydride, which produces 1-ethyl-2-methyl-1H-Pyrrol-3-ol. This synthesis method has been widely used in the laboratory for the production of 1-ethyl-2-methyl-1H-Pyrrol-3-ol.
Wissenschaftliche Forschungsanwendungen
1-ethyl-2-methyl-1H-Pyrrol-3-ol has various scientific research applications. One of the most significant applications is its use in organic synthesis. It is used as a building block in the synthesis of various organic compounds, such as pyrroles, pyrrolidines, and indoles. It is also used as a reagent in the synthesis of natural products, such as alkaloids.
Eigenschaften
CAS-Nummer |
118060-82-5 |
|---|---|
Produktname |
1-ethyl-2-methyl-1H-Pyrrol-3-ol |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-ethyl-2-methylpyrrol-3-ol |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-7(9)6(8)2/h4-5,9H,3H2,1-2H3 |
InChI-Schlüssel |
ITDIOEDLPYGFTE-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=C1C)O |
Kanonische SMILES |
CCN1C=CC(=C1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




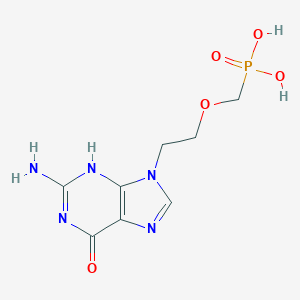
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)
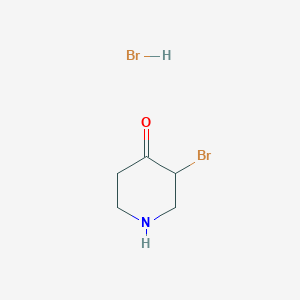
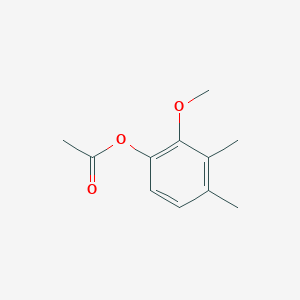

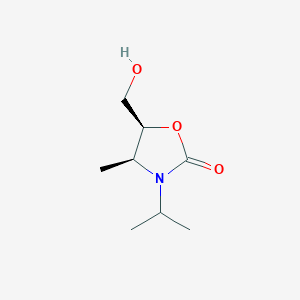
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)
